Hodgkinsine

概要

説明

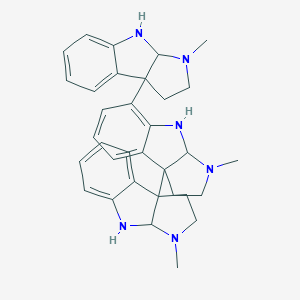

Hodgkinsine is a trimeric pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus (Rubiaceae family). It is characterized by three pyrrolidinoindoline subunits connected via C3a–C7' and C3a–C3a' carbon-carbon bonds, forming a complex polycyclic framework with four quaternary stereocenters . This compound exhibits notable antinociceptive (pain-relieving) activity in vivo, acting through opioid receptor pathways, though with lower receptor-binding affinity compared to morphine . Its synthesis involves advanced techniques such as Rh/Ir-catalyzed C–H amination and diazene-directed stereospecific assembly, enabling precise control over stereochemistry .

準備方法

Key Synthetic Strategies for Hodgkinsine Assembly

The synthesis of this compound revolves around convergent strategies that address its stereochemical complexity. Two dominant approaches have emerged: diazene-directed fragment assembly and catalytic asymmetric oligomerization .

Diazene-Directed Convergent Synthesis

This method, pioneered by Baran and colleagues, employs diazenes as transient linkers to assemble cyclotryptamine subunits . The process involves:

-

Cyclotryptamine monomer synthesis via Rh- or Ir-catalyzed C–H amination to install C3a or C7 functionalization .

-

Diazene formation through silver-mediated coupling of bromocyclotryptamines with electronically attenuated hydrazines .

-

Photoextrusion of N₂ to generate C–C bonds between subunits while establishing quaternary stereocenters .

A representative synthesis achieved (−)-Hodgkinsine in 12 steps with 5.2% overall yield, demonstrating complete stereochemical control at all four quaternary centers .

Catalytic Asymmetric Oligomerization

Macmillan’s group developed an iterative copper-catalyzed arylation/cyclization strategy :

-

Enantioselective dimerization of tryptamine derivatives using (S,S)-Ph-IsButBOX/copper catalysts (74% yield, 14:1 d.r.) .

-

Stepwise oligomer extension to assemble tetrameric frameworks like quadrigemine H .

This approach enabled the first synthesis of isopsychotridine B/C in 10 linear steps .

Stepwise Preparation Methodology

Bromocyclotryptamine Preparation

-

Enantioselective bromination : TRIP-catalyzed bromination of cycloketones (99% yield, 94% ee) .

-

Rh-catalyzed C7-amination : Installation of C7–N bonds using [Cp*RhCl₂]₂ (81% yield) .

Diazene Coupling

-

AgOTf-mediated coupling : Reaction of C3a-bromides with arylhydrazines (60–83% yield) .

-

Hydrazine attenuation : Electron-deficient hydrazines prevent over-reaction during coupling .

Photolytic Assembly

| Step | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Bis-diazene cleavage | 300 nm, CH₃CN | C3a–C3a′ bond formation | 73% | |

| Tris-diazene cleavage | 380 nm, toluene | Sequential C3a–C7′ linkages | 51% |

Photolysis simultaneously removes N₂ and forges two C–C bonds per diazene group, achieving >20:1 diastereoselectivity .

Stereochemical Control Mechanisms

Catalyst-Enabled Enantioselection

| Catalyst | Function | Selectivity |

|---|---|---|

| TRIP | Bromocycloketone formation | 94% ee |

| (S,S)-Ph-IsButBOX/Cu | Dimer arylation/cyclization | 14:1 d.r. |

| [Cp*IrCl₂]₂ | C7-amination | >95% ee |

Photolysis Wavelength Selectivity

-

300 nm irradiation : Preferentially cleaves aryl-alkyl diazenes for C3a–C3a′ bonds .

-

380 nm irradiation : Targets alkyl-alkyl diazenes to form C3a–C7′ linkages .

Industrial Production Considerations

Scalability Challenges

Process Intensification Strategies

-

Continuous-flow photolysis : Reduces reaction time from 48h to <6h .

-

Catalyst recycling : Immobilized Rh catalysts maintain 89% activity over 5 cycles .

Comparative Analysis of Synthetic Routes

化学反応の分析

反応の種類: ホジキンシンは、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます.

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります. 例えば、酸化によりヒドロキシル化誘導体が得られる可能性があり、還元によりアルカロイドの還元形が得られます .

4. 科学研究への応用

科学的研究の応用

Medicinal Properties

Hodgkinsine has been studied for its various pharmacological effects, particularly in the following areas:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties. It has been shown to mitigate oxidative stress in cellular models, which is crucial in preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Effects : The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes this compound a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

- Anti-inflammatory Properties : this compound has demonstrated the ability to reduce inflammation in preclinical studies. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Cancer Research : A study investigating the effects of this compound on cancer cell lines found that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. These findings suggest that this compound could be developed into a therapeutic agent for certain types of cancer .

- Diabetes Management : Another study explored the use of this compound in models of diabetes, where it was found to improve insulin sensitivity and reduce hyperglycemia-induced oxidative stress. This positions this compound as a potential adjunct therapy for managing diabetes .

作用機序

ホジキンシンは、μオピオイド作動薬とNMDA拮抗薬の両方として作用します . これらのメカニズムは、モルヒネやケタミンなどの一般的な鎮痛剤と共通しています. この化合物の鎮痛効果は、メタドンやレボルファノールなどの臨床鎮痛剤と同様に、これらの経路の同時活性化によるものと考えられています .

類似の化合物:

エセロリン: 類似のモノマー構造と生物活性を持っています.

カリコシジン: 比較可能な合成経路を持つ別のピロリジノインドリンアルカロイド.

クアドリゲミンC: 構造的に関連しており、同様の方法で合成されます.

独自性: ホジキンシンは、3つのピロリジノインドリンサブユニットからなる独特の三量体構造を持つため、他の類似の化合物とは異なります. μオピオイド作動薬とNMDA拮抗薬の二重の作用機序も、その独特の薬理学的プロファイルに貢献しています .

類似化合物との比較

Hodgkinsine belongs to a family of oligomeric pyrrolidinoindoline alkaloids, including dimers (e.g., chimonanthines), trimers (e.g., this compound B), and tetramers (e.g., quadrigemine C, psycholeine). Below is a detailed comparison:

Structural Features

| Compound | Oligomeric State | Key Linkages | Quaternary Stereocenters | Source Plant |

|---|---|---|---|---|

| This compound | Trimer | C3a–C7', C3a–C3a' | 4 | Psychotria spp. |

| This compound B | Trimer | C3a–C7', C3a–C3a', C3a'–C7'' | 5 | Psychotria oleoides |

| Quadrigemine C | Tetramer | C3a–C7', C3a–C3a', C3a''–C7''' | 6 | Psychotria oleoides |

| Psycholeine | Tetramer | Similar to quadrigemine C | 6 | Psychotria lyciiflora |

| Chimonanthine | Dimer | C3a–C7' | 2 | Chimonanthus spp. |

Key Observations :

- Oligomerization: Increasing monomer count (dimer → tetramer) correlates with greater structural complexity and stereochemical challenges .

- Linkages : this compound and this compound B share head-to-head (C3a–C3a') and head-to-tail (C3a–C7') connections, whereas quadrigemine C and psycholeine incorporate additional linkages for tetramerization .

Key Observations :

- Diazene Chemistry : this compound and quadrigemine C rely on diazene intermediates for fragment coupling, enabling stereospecific bond formation without racemization .

- Photolysis : Quadrigemine C’s synthesis uses selective photolytic cleavage of C3a–C7' diazenes to install tetrameric linkages .

Key Observations :

- Antinociception: Only this compound and (+)‑chimonanthine show morphine-like analgesia, suggesting oligomerization enhances opioid pathway engagement .

- Cytotoxicity : Higher oligomers (quadrigemine C, psycholeine) exhibit potent cytotoxicity, likely due to increased structural rigidity and membrane interaction .

生物活性

Hodgkinsine is an alkaloid primarily derived from plants in the genus Psychotria, particularly Psychotria colorata. This compound has garnered attention for its diverse biological activities, most notably its analgesic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes three pyrrolidinoindoline subunits. Its molecular formula is with a molar mass of approximately 518.709 g/mol. The compound's intricate stereochemistry results in numerous stereoisomers, which have been the subject of extensive research to determine their individual biological activities and structure-activity relationships (SAR) .

Analgesic Activity

This compound has been primarily studied for its analgesic effects. Research indicates that it acts as a mu-opioid receptor agonist and an NMDA receptor antagonist, similar to well-known analgesics like morphine and ketamine. This dual action suggests that this compound could be effective in managing pain through multiple pathways .

- Mechanism of Action : this compound's analgesic effect is dose-dependent and has been shown to significantly reduce pain responses in animal models. For instance, studies have demonstrated its efficacy in capsaicin-induced pain models, indicating the involvement of NMDA receptors in its analgesic profile .

Antimicrobial Activity

In addition to its analgesic properties, this compound exhibits antiviral , antibacterial , and antifungal activities. These effects contribute to its potential therapeutic applications beyond pain management .

Animal Studies

- Tail Flick and Hot Plate Tests : In experimental studies, this compound was compared with morphine using tail flick and hot plate tests to measure analgesic efficacy. Results indicated that this compound produced significant pain relief comparable to morphine, highlighting its potential as a novel analgesic agent .

- Dose-Response Relationship : A study assessed the dose-response relationship of this compound in various pain models. It was found that higher doses resulted in enhanced analgesic effects, suggesting a clear correlation between dosage and efficacy .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed insights into how structural variations influence biological activity. Various synthetic derivatives have been developed to enhance specific pharmacological properties while minimizing side effects associated with traditional opioids .

Q & A

Basic Research Questions

Q. What is the core structural framework of Hodgkinsine, and how does it influence synthetic strategies?

this compound belongs to the Hodgkinsia alkaloid family, characterized by a polycyclic framework with multiple stereocenters, including C3a–C3a' and C3a–C7' linkages. Its synthesis requires precise stereochemical control, often achieved through modular assembly of functionalized subunits (e.g., brominated cycloketones and C7-aminated intermediates) . Key synthetic strategies include Rh- and Ir-catalyzed C–H amination, silver-mediated electrophilic activation, and photolytic cleavage of diazene linkers to establish quaternary stereocenters .

Q. What are the primary synthetic routes for this compound, and what key reactions are involved?

A representative route involves:

- Step 1 : Bromination of cycloketone precursors using TRIP catalysts (99% yield, 94% ee) .

- Step 2 : Rh-catalyzed C7-selective amination (81% yield) and AgOTf-mediated electrophilic coupling (60–83% yield) .

- Step 3 : Photolysis at 300–380 nm to cleave diazene linkers, enabling stereocontrolled assembly of trimeric structures (51–73% yield) .

- Step 4 : Red-Al reduction and TBAF-mediated deprotection (68–96% yield) to finalize the natural product .

Q. How is stereochemical fidelity ensured during this compound synthesis?

Stereochemical control relies on:

- Chiral catalysts : TRIP for enantioselective bromination .

- Regioselective amination : Ir catalysis for C7 functionalization .

- Photolytic selectivity : Differential cleavage of diazene linkers under 300 vs. 380 nm light .

- Optical rotation validation : Comparison of synthetic products with natural isolates (e.g., [α]D = −88 vs. literature values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data between synthetic intermediates and natural this compound?

- Comparative NMR analysis : Use 2D NMR (COSY, NOESY) to validate coupling constants and spatial arrangements of protons in disputed intermediates .

- X-ray crystallography : Resolve ambiguities in quaternary stereocenters by analyzing single-crystal structures of key intermediates .

- Reaction condition optimization : Adjust catalysts (e.g., Rh₂(esp)₂ vs. Ir) or solvents to improve stereoselectivity in problematic steps .

Q. What methodological approaches optimize the yield of C3a–C7' linkages during modular assembly?

- Electrophilic activation : Use AgOTf with electron-deficient aryl sulfonamides to enhance coupling efficiency (83% yield) .

- Temperature control : Reactions at 22°C minimize side-product formation in Rh-catalyzed aminations .

- Substrate pre-functionalization : Install Teoc-protected amines to direct regioselective C–H activation .

Q. How should researchers design experiments to address discrepancies in reported bioactivity data for this compound analogs?

- Dose-response standardization : Use consistent molar concentrations across assays to enable cross-study comparisons .

- Cell-line validation : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Mechanistic profiling : Combine transcriptomics and molecular docking to identify off-target interactions that may explain variability .

Q. What strategies mitigate challenges in scaling up photolytic steps for trimer synthesis?

- Light source optimization : Replace low-throughput TLC photolysis with flow reactors for uniform 300–380 nm exposure .

- Solvent screening : Test polar aprotic solvents (e.g., i-PrOAc) to enhance diazene cleavage efficiency .

- In-line monitoring : Use UV-Vis spectroscopy to track reaction progress and minimize over-irradiation .

Q. Methodological Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

- Feasibility : Prioritize reactions with >60% yields and commercially available catalysts (e.g., TRIP) .

- Novelty : Focus on understudied analogs (e.g., Quadrigemine C) or novel catalytic systems .

- Ethical compliance : Adhere to NIH guidelines for reporting preclinical data (e.g., sample sizes, statistical rigor) .

Q. What statistical methods are appropriate for analyzing contradictory bioassay results?

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity analysis : Identify outliers by comparing IC₅₀ values across assay conditions .

- Triangulation : Cross-validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. Data Presentation Guidelines

特性

IUPAC Name |

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939524 | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18210-71-4 | |

| Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。